molecular formula C15H13N5O2 B6045168 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B6045168
M. Wt: 295.30 g/mol
InChI Key: ZOSFZTCLUSDWFI-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. nih.govnih.gov The versatility of the benzamide moiety allows for diverse structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.govnih.gov This class of compounds has demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. nih.govnih.govtmu.edu.tw

The amide bond in benzamides is a key structural feature, contributing to the molecule's stability and ability to form hydrogen bonds with biological targets. tmu.edu.tw The aromatic ring provides a platform for various substitutions, which can influence the compound's lipophilicity, electronic properties, and steric interactions, thereby modulating its biological activity. nih.gov The adaptability of the benzamide scaffold has led to the development of numerous clinically successful drugs and continues to make it a focal point for the design of novel therapeutic agents. nih.govnih.gov

Role of Tetrazole Moieties as Bioisosteres and Pharmacophores in Drug Design

The tetrazole moiety, a five-membered heterocyclic ring containing four nitrogen atoms, plays a crucial role in modern drug design, primarily as a bioisostere for the carboxylic acid group. nih.govresearchgate.net This bioisosteric replacement is a strategic approach to enhance the pharmacological profile of a drug candidate. rsc.org The tetrazole ring mimics the acidic properties of a carboxylic acid, with a similar pKa, allowing it to engage in comparable electrostatic and hydrogen bonding interactions with biological receptors. nih.gov

However, the tetrazole group offers several advantages over the carboxylic acid functionality. It is generally more metabolically stable, which can lead to improved pharmacokinetic profiles, including increased bioavailability and a longer half-life. nih.govnih.gov Furthermore, the substitution of a carboxylic acid with a tetrazole can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes. nih.govrsc.org Consequently, tetrazole-containing compounds have been successfully incorporated into a range of clinically used drugs for various therapeutic areas, including cardiovascular, antibacterial, and anticancer treatments. nih.govnih.gov

Current Research Landscape and Unaddressed Questions Pertaining to N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide Analogues

Recent research on analogues of this compound has primarily focused on their potential as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia and gout. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of this class of compounds. nih.gov

These studies have revealed that modifications to the alkoxy group at the 4-position and the heterocyclic aromatic amide moiety significantly influence the compound's activity. For instance, a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives were synthesized and evaluated as novel XO inhibitors. nih.gov Molecular docking and molecular dynamics simulations have provided insights into the binding interactions of these compounds with the active site of XO, indicating that specific hydrogen bonds and hydrophobic interactions are crucial for their inhibitory activity. nih.govnih.gov

One of the most promising compounds identified from these studies, g25 , which features a 1H-imidazole-5-carboxamide scaffold, demonstrated potent XO inhibitory activity with an IC50 value of 0.022 μM, comparable to the known XO inhibitor topiroxostat (B1683209) (IC50 = 0.017 μM). nih.gov Enzyme kinetic studies have shown that these compounds often act as mixed-type inhibitors of XO. nih.gov Furthermore, in vivo studies in animal models of hyperuricemia have demonstrated that these analogues can produce a significant hypouricemic effect. nih.gov

Despite these promising findings, several questions remain unaddressed. The long-term safety and metabolic fate of these compounds have not been extensively studied. Further investigation is needed to understand their off-target effects and potential for drug-drug interactions. While in vivo efficacy has been demonstrated in animal models, the translation of these findings to human subjects requires further clinical investigation. Additionally, the optimization of pharmacokinetic properties, such as oral bioavailability and half-life, remains an area for continued research to develop clinically viable drug candidates from this promising class of compounds.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Selected N-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl] Heterocyclic Aromatic Amide Derivatives

CompoundR (Alkoxy Group)Heterocyclic Aromatic AmideIC50 (μM)
g25 -CH2-Ph1H-imidazole-5-carboxamide0.022
g24 -CH2-Ph1H-imidazole-4-carboxamide0.028
g1 -CH2-PhIsonicotinamide>10
g10 -CH2-(3-cyanophenyl)Isonicotinamide0.031

Data sourced from studies on novel amide-based XO inhibitors. nih.gov

Table 2: In Vivo Hypouricemic Effect of Compound g25 in a Potassium Oxonate-Induced Hyperuricemic Rat Model

Treatment GroupDose (mg/kg)Serum Uric Acid Reduction (%)
Control--
g25 5Significant reduction
Topiroxostat5Significant reduction

Qualitative representation of data from in vivo activity evaluations. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-14-8-7-12(9-13(14)20-10-16-18-19-20)17-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSFZTCLUSDWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modifications of N 4 Methoxy 3 1h Tetrazol 1 Yl Phenyl Benzamide

Historical and Contemporary Approaches to Tetrazole Ring Formation within Benzamide (B126) Scaffolds

The synthesis of tetrazoles, particularly within complex scaffolds like benzamides, has transitioned from classical methods to more sophisticated and safer contemporary strategies. The tetrazole ring is a key structural motif, often serving as a bioisosteric replacement for carboxylic acids in medicinal chemistry. researchgate.net

Historically, the most common method for synthesizing 5-substituted-1H-tetrazoles was the [3+2] cycloaddition of nitriles with azides. nih.govthieme-connect.com Early approaches frequently utilized highly toxic and explosive reagents like hydrazoic acid, which posed significant safety challenges. thieme-connect.com Another classical approach involves the reaction of amines with sodium azide (B81097) and triethyl orthoformate in an acidic medium.

Contemporary methods have focused on improving safety, efficiency, and substrate scope. These modern approaches often employ catalysts and alternative azide sources to circumvent hazardous reagents. Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the construction of complex tetrazole derivatives in a single step from readily available starting materials. nih.govrug.nl The use of Lewis acids, such as zinc chloride, and various heterogeneous catalysts, including nanoparticles and zeolites, has also become widespread to promote the cycloaddition reaction under milder conditions. thieme-connect.comnih.gov Microwave-assisted synthesis has been shown to dramatically accelerate reaction times for tetrazole formation. rug.nl

Table 1: Comparison of Historical and Contemporary Methods for Tetrazole Synthesis This table is interactive. You can sort and filter the data.

Method Type Typical Reagents Conditions Advantages Disadvantages
Historical Hydrazoic Acid (HN₃), Nitriles High temperatures Established method Highly toxic, explosive, volatile reagents
Historical Sodium Azide, Triethyl Orthoformate, Amine Acidic medium (e.g., acetic acid), 80°C Avoids direct use of HN₃ Requires acidic conditions, moderate yields
Contemporary Trimethylsilyl Azide (TMSN₃), Nitriles Lewis acid catalysts (e.g., ZnCl₂, InCl₃) Safer azide source, improved yields Requires stoichiometric catalysts, moisture sensitive
Contemporary Sodium Azide, Nitriles, Heterogeneous Catalyst Nanocrystalline ZnO, CuFe₂O₄ NPs Catalyst is recyclable, safer, milder conditions Catalyst preparation may be complex
Contemporary Amine, Carboxylic Acid derivative, Azide source Microwave irradiation, POCl₃ Rapid, efficient, multicomponent, versatile Requires specialized equipment

Development of Efficient Synthetic Routes for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

While a specific, documented synthesis for this compound is not extensively detailed in singular reports, an efficient and plausible synthetic route can be constructed based on established methodologies for analogous compounds. nih.govnih.gov The strategy involves a two-stage process: formation of the key tetrazole-aniline intermediate, followed by amide bond formation.

The synthesis would commence with a commercially available starting material, 3-amino-4-methoxybenzoic acid. The amino group of this precursor is converted into the tetrazole ring. A common method for this transformation involves reacting the aniline (B41778) with sodium azide and triethyl orthoformate in a suitable solvent like glacial acetic acid or dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction forms the intermediate, 4-methoxy-3-(1H-tetrazol-1-yl)benzoic acid. Subsequently, this intermediate can be converted to the corresponding aniline, 4-methoxy-3-(1H-tetrazol-1-yl)aniline, through a Curtius rearrangement or similar functional group transformation.

The final step is the acylation of the 4-methoxy-3-(1H-tetrazol-1-yl)aniline intermediate. This is a standard amide bond formation, which can be achieved by reacting the aniline with benzoyl chloride in the presence of a base, or by using benzoic acid with a peptide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activating agent like N-hydroxybenzotriazole (HOBt). nih.govnih.gov

Table 2: Proposed Synthetic Route for this compound This table is interactive. You can sort and filter the data.

Step Starting Material Reagents and Conditions Intermediate/Product Purpose
1 3-Amino-4-methoxyaniline Sodium Azide (NaN₃), Triethyl Orthoformate, Acetic Acid, Heat 4-Methoxy-3-(1H-tetrazol-1-yl)aniline Formation of the tetrazole ring from the primary amine.
2 4-Methoxy-3-(1H-tetrazol-1-yl)aniline Benzoyl Chloride, Pyridine or Triethylamine, Dichloromethane This compound Formation of the final amide bond via acylation.
Alternative to Step 2 4-Methoxy-3-(1H-tetrazol-1-yl)aniline Benzoic Acid, DIC, HOBt, DMF This compound Amide coupling under milder conditions, suitable for sensitive substrates.

Design and Synthesis of Structurally Related Analogues of this compound

Rational Design Principles for Modifying this compound

The rational design of analogues of this compound is primarily driven by the goals of medicinal chemistry, aiming to optimize pharmacological properties. nih.govnih.gov The core structure contains several points for modification. The design principles often revolve around structure-activity relationship (SAR) studies. nih.gov

Key modification strategies include:

Benzamide 'A' Ring Substitution : Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzoyl phenyl ring can modulate electronic properties and steric interactions with a biological target. This can influence binding affinity and selectivity.

Amide Linker Modification : While less common, modifying the amide bond itself to a thioamide or other bioisosteric linkers can impact bond rotation, hydrogen bonding capacity, and metabolic stability.

Acyl Group Variation : Replacing the benzoyl group with other aromatic, heteroaromatic, or aliphatic acyl groups is a common strategy to explore new interactions with a target binding site and alter physicochemical properties like solubility. nih.gov

The primary hypothesis is that the 'A' ring influences efficacy, while the 'B' ring primarily affects the compound's affinity for its target. nih.gov

Stereoselective Synthesis of this compound Derivatives

The parent compound this compound is achiral. However, the synthesis of chiral derivatives necessitates stereoselective methods to control the spatial arrangement of atoms. Chirality can be introduced by incorporating chiral building blocks, such as using a chiral carboxylic acid instead of benzoic acid or a chiral amine in place of the aniline moiety.

For example, if a derivative were synthesized from a chiral amino acid, it would be crucial to employ synthetic methods that preserve the stereochemical integrity of the chiral center. Certain reagents traditionally used in tetrazole synthesis, such as phosphorus pentachloride (PCl₅), have been shown to cause racemization. rug.nl Modern, milder methods, such as certain multicomponent reactions performed without a strong base, can proceed with full stereoretention, yielding enantiopure products. rug.nl The ability to produce single enantiomers is critical in drug development, as different stereoisomers can have vastly different pharmacological activities and toxicities.

Advanced Reaction Methodologies for this compound Derivatization

The derivatization of the this compound scaffold benefits from a range of advanced synthetic methodologies that offer efficiency, precision, and access to novel chemical space.

Microwave-Assisted Synthesis : This technique significantly accelerates reactions, such as amide couplings and the formation of heterocyclic rings, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. rug.nlnih.gov

Multicomponent Reactions (MCRs) : MCRs allow for the assembly of complex molecules from three or more starting materials in a single pot. A convergent three-component reaction of an amine, a carboxylic acid derivative, and an azide source can provide versatile access to 1,5-disubstituted tetrazoles. rug.nl

Transition-Metal Catalysis : Cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for adding a wide variety of substituents to the aryl rings of the benzamide scaffold. These reactions allow for late-stage functionalization, which is highly valuable for building libraries of analogues for SAR studies.

Green Chemistry Approaches : The use of ultrasound assistance is an emerging green chemistry tool that can reduce reaction times and improve yields for cycloaddition reactions, such as those used to form azetidinone rings on related benzamide scaffolds. nih.gov Similarly, the development of catalyst-free and solvent-free reaction conditions continues to be a goal for synthesizing tetrazole derivatives more sustainably. thieme-connect.com

Lack of Publicly Available Scientific Data on this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific research data available for the chemical compound This compound . Consequently, it is not possible to provide an article on its molecular pharmacology and biochemical interactions as requested.

The investigation sought to find information pertaining to the following areas:

Molecular Targets: No studies identifying or characterizing the molecular targets of this compound have been published.

In Vitro and Cell-Based Assays: There is no available data from in vitro target binding, affinity studies, or cell-based target engagement assays for this specific compound.

Mechanism of Action: Research elucidating the mechanism of action, including any modulation of receptor pathways, enzymatic inhibition or activation, or influence on intracellular signaling cascades, has not been reported in the accessible literature.

While research exists for structurally related benzamide and tetrazole-containing compounds, extrapolating these findings to this compound would be scientifically unfounded. Each unique chemical structure possesses distinct physicochemical properties that dictate its biological activity. Therefore, in the absence of direct experimental evidence, no scientifically accurate content can be generated for the specified outline.

Molecular Pharmacology and Biochemical Interactions of N 4 Methoxy 3 1h Tetrazol 1 Yl Phenyl Benzamide

Cellular Responses Elicited by N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Effects on Cellular Proliferation and Viability

There is no specific data available from published studies to detail the effects of this compound on the proliferation and viability of any cell lines. Consequently, key metrics such as IC50 (half-maximal inhibitory concentration) values, which are crucial for quantifying a compound's potency in inhibiting cell growth, have not been determined for this specific molecule. The broader family of N-substituted benzamides has been noted for its antiproliferative properties in some contexts. For instance, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity in pancreatic cancer cell lines. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Impact on Apoptosis and Programmed Cell Death Pathways

The impact of this compound on apoptotic pathways remains uninvestigated. Studies on other N-substituted benzamides have shown that they can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.gov However, whether this compound shares this mechanism of action is unknown. There are no published reports on its effects on key apoptotic proteins, DNA fragmentation, or other cellular markers of programmed cell death.

Influence on Cellular Differentiation and Morphological Changes

Information regarding the influence of this compound on cellular differentiation and any associated morphological changes is absent from the scientific literature. Research has not yet explored whether this compound can induce cells to differentiate into more specialized cell types or cause alterations in cell shape, size, or structure.

Alterations in Gene Expression and Proteomic Profiles Induced by this compound

There are currently no publicly available studies that have examined the global changes in gene expression or the proteomic profiles of cells treated with this compound. Such transcriptomic and proteomic analyses would be essential for elucidating the compound's mechanism of action, identifying its molecular targets, and understanding the broader cellular pathways it may modulate. Without this data, the molecular underpinnings of any potential biological activity of this compound remain entirely speculative.

Structure Activity Relationship Sar Studies of N 4 Methoxy 3 1h Tetrazol 1 Yl Phenyl Benzamide

Identification of Pharmacophoric Features within N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

A pharmacophore model for this compound identifies several key features essential for its biological activity. These include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions, which collectively facilitate binding to a biological target. nih.govnih.gov

The core structure can be deconstructed into three primary moieties: the substituted central phenyl ring, the benzamide (B126) group, and the tetrazole ring.

The Central Phenyl Ring : This aromatic core acts as a scaffold, positioning the methoxy (B1213986) and tetrazole substituents in a specific spatial orientation. The substitution pattern is crucial for directing interactions with the target protein.

The Methoxy Group (-OCH₃) : Positioned at the 4-position, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This group also influences the electronic properties of the phenyl ring and can enhance ligand-target binding and favorable physicochemical properties. nih.govresearchgate.net

The Tetrazole Ring : Located at the 3-position, the nitrogen-rich tetrazole ring is a critical pharmacophoric element. It is a well-established bioisostere of a carboxylic acid, offering a similar acidic pKa while potentially improving metabolic stability and membrane permeability. semanticscholar.orgrug.nl The nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in π-π stacking interactions. rug.nl

The Benzamide Moiety : This group consists of an amide linker (-CONH-) and a terminal phenyl ring. The amide's NH group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. nih.gov The terminal phenyl ring provides a site for hydrophobic and aromatic interactions with the target. walshmedicalmedia.com

Together, these features create a specific three-dimensional arrangement of chemical functionalities that is recognized by the target receptor or enzyme, dictating the compound's biological activity.

Systematic Variation of Substituents on this compound and Their Impact on Biological Activity

Systematic modification of the substituents on the this compound scaffold is a cornerstone of medicinal chemistry, aimed at refining potency, selectivity, and pharmacokinetic properties. Studies on analogous series of compounds, such as xanthine (B1682287) oxidase inhibitors, have shed light on how changes to each part of the molecule affect its biological activity. nih.gov

The methoxy group at the 4-position of the central phenyl ring plays a multifaceted role in the SAR of this compound series. The methoxy group is a non-lipophilic substituent that can be used to probe for protein pockets without significantly increasing the lipophilicity of the molecule, which is beneficial for maintaining favorable ADME (absorption, distribution, metabolism, and excretion) properties. tandfonline.com

In related series of inhibitors, the alkoxy group at this position is crucial for activity. SAR studies on N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amides have demonstrated that the nature of the alkoxy group can significantly influence inhibitory potency against targets like xanthine oxidase. nih.gov Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, isopropoxy) or other substituents allows for the exploration of the size and nature of the corresponding binding pocket. Often, the methoxy group provides an optimal balance of steric bulk and electronic properties. nih.gov Its oxygen atom is a key hydrogen bond acceptor, anchoring the ligand within the active site. nih.govresearchgate.net Altering or removing this group can lead to a substantial loss of activity, underscoring its importance in the pharmacophore. drugdesign.org

The 1H-tetrazol-1-yl substituent at the 3-position is a pivotal component of the molecule's design. The tetrazole ring is widely recognized in medicinal chemistry as a non-classical bioisostere of the carboxylic acid group. rug.nl It shares a similar planar geometry and pKa (around 4.5-4.9) with carboxylic acids, allowing it to exist in an ionized state at physiological pH and engage in similar electrostatic or hydrogen bonding interactions. rug.nlnih.gov

Key contributions of the tetrazole ring to the SAR profile include:

Enhanced Metabolic Stability : Compared to a carboxylic acid, the tetrazole ring is generally more resistant to metabolic degradation, which can lead to a longer duration of action. rug.nlresearchgate.net

Improved Pharmacokinetics : As a more lipophilic anion compared to a carboxylate, the tetrazolate can improve a drug's ability to cross biological membranes, potentially enhancing bioavailability. rug.nlresearchgate.net

Receptor Interactions : The multiple nitrogen atoms of the tetrazole ring provide additional opportunities for hydrogen bonding with receptor sites, and the aromatic nature of the ring allows for potential π-π stacking interactions. rug.nl

In the development of related compounds, the introduction of a tetrazole moiety has been shown to be a successful strategy for achieving or improving biological activity. researchgate.net Its acidic nature and ability to form specific interactions make it a critical anchor for binding to many biological targets.

The benzamide moiety, comprising the amide linker and the terminal phenyl ring, is essential for orienting the molecule within the binding site and contributing to binding affinity. walshmedicalmedia.com The amide linker itself is a rigid, planar unit that provides crucial hydrogen bonding opportunities: the N-H group acts as a donor and the C=O group as an acceptor. These interactions often serve to lock the molecule into a specific, bioactive conformation. nih.gov

SAR studies on related amide-based inhibitors have shown that the terminal aromatic ring can be systematically modified to probe interactions with the target. nih.gov For instance, introducing various substituents (e.g., halogens, alkyls, or other heterocyclic rings) onto this phenyl ring can significantly impact biological activity. These modifications can alter the compound's electronics, sterics, and hydrophobic character, leading to enhanced or diminished binding. nih.govacs.org

The table below, based on data from a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives developed as xanthine oxidase inhibitors, illustrates how modifications to the amide portion (in this case, replacing the benzamide with other heterocyclic amides) can drastically affect inhibitory potency. nih.gov

CompoundAmide MoietyInhibitory Potency (IC₅₀, µM)
Analog 1Isonicotinamide0.141
Analog 2Pyrazine-2-carboxamide0.088
Analog 31H-imidazole-5-carboxamide0.022
Topiroxostat (B1683209) (Reference)-0.017

This table demonstrates the significant impact of the heterocyclic amide moiety on the biological activity of compounds structurally related to this compound. Data sourced from a study on xanthine oxidase inhibitors. nih.gov

Computational and Chemoinformatic Approaches to this compound SAR

Computational methods are indispensable tools for elucidating the SAR of this compound. Techniques like molecular docking and molecular dynamics simulations provide insights into the compound's binding mode at an atomic level, helping to rationalize experimental findings and guide the design of more potent and selective analogues. ajgreenchem.comorientjchem.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can model how the key pharmacophoric features interact with the amino acid residues in the active site of a target like xanthine oxidase. nih.gov

A typical docking simulation for this compound would likely reveal:

Hydrogen Bonding : The model would predict specific hydrogen bonds, such as the methoxy oxygen acting as an acceptor, the amide N-H acting as a donor, and the tetrazole nitrogens serving as acceptors for interactions with polar residues like glutamate (B1630785), serine, or arginine in the active site. nih.gov For example, in studies of a related imidazole-carboxamide analog, the imidazole (B134444) NH was found to form two stable hydrogen bonds with a crucial glutamate residue (Glu1261) of xanthine oxidase. nih.gov

Hydrophobic and Aromatic Interactions : The simulation would identify hydrophobic interactions between the central and terminal phenyl rings of the compound and nonpolar residues (e.g., leucine, valine, phenylalanine) in the binding pocket. π-π stacking between the aromatic rings of the ligand and residues like phenylalanine or tyrosine is also a common binding feature. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, confirming whether the key hydrogen bonds and hydrophobic contacts identified in the docking pose are maintained in a more physiologically realistic, flexible environment. nih.gov These computational approaches are vital for building a comprehensive understanding of the structural basis for the compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

While a formal, statistically-driven QSAR equation for this specific series of compounds is not extensively detailed in the available literature, the principles of QSAR, which seek to correlate physicochemical properties of compounds with their biological activities, are evident in the analysis of their SAR and molecular modeling studies. Key insights that form a qualitative and semi-quantitative understanding of the SAR are presented below, based on the investigation of various analogues.

Influence of the Heterocyclic Amide Moiety

A pivotal area of investigation has been the modification of the benzamide portion of the lead compound to incorporate various heterocyclic aromatic amides. The rationale behind these modifications is to explore different interactions with the active site of the target enzyme, xanthine oxidase. The inhibitory activities of a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives have been evaluated, revealing significant variations in potency based on the nature of the heterocycle.

One of the most promising compounds to emerge from these studies is a derivative incorporating a 1H-imidazole-5-carboxamide scaffold. This particular analogue, identified as compound g25 , demonstrated an exceptionally high inhibitory potency against xanthine oxidase, with an IC50 value of 0.022 µM. This potency is comparable to that of the known xanthine oxidase inhibitor, topiroxostat (IC50 = 0.017 µM) nih.gov.

Enzyme kinetic studies have further elucidated the mechanism of action for compound g25 , revealing it to be a mixed-type inhibitor of xanthine oxidase nih.gov. Molecular docking and molecular dynamics simulations have provided a structural basis for its high affinity. These computational studies indicate that the imidazole NH group of g25 forms two stable hydrogen bonds with the Glu1261 residue within the active site of the enzyme. This specific interaction is believed to be a crucial contributor to its strong binding affinity and potent inhibitory activity nih.gov.

The following table summarizes the xanthine oxidase inhibitory activity of selected key compounds, highlighting the superior potency of the imidazole-containing analogue.

CompoundHeterocyclic Amide MoietyIC50 (µM) nih.gov
1 Isonicotinamide(Reference)
g25 1H-imidazole-5-carboxamide0.022
Topiroxostat (Reference Inhibitor)0.017

This table is based on data presented in the study by Meng et al. (2022). nih.gov

In Vivo Activity of Lead Compound

Beyond in vitro enzyme inhibition, in vivo studies have demonstrated the therapeutic potential of these compounds. For instance, compound g25 exhibited a significant hypouricemic effect in a potassium oxonate-induced hyperuricemic rat model, underscoring its potential for development as a treatment for hyperuricemia nih.gov.

Preclinical Pharmacokinetics and Pharmacodynamics of N 4 Methoxy 3 1h Tetrazol 1 Yl Phenyl Benzamide

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

The characterization of a drug candidate's ADME profile is fundamental to preclinical development. For this compound, which is also known as Linifanib (B1684607) or ABT-869, preclinical studies have provided initial insights into its pharmacokinetic behavior.

In preclinical models, Linifanib has demonstrated oral bioavailability. Following oral administration in rats, a study was conducted to develop and validate a sensitive and selective UHPLC-MS/MS method for the quantification of linifanib in plasma to support pharmacokinetic studies. nih.gov While specific absorption percentages are not detailed in the available literature, the compound's efficacy in oral dosing studies in various animal models suggests adequate absorption from the gastrointestinal tract. nih.gov The high lipophilicity of linifanib (Log D of 4.2 at pH 7.4) suggests it may have extensive distribution in the body. researchgate.net

The biotransformation of this compound has been investigated in preclinical species to identify its metabolic fate. The primary systemic metabolite identified is the carboxylate metabolite. nih.gov In terms of excretion, approximately 15% of the administered dose was recovered as the unchanged parent compound in urine, indicating that renal clearance is a component of its elimination. nih.gov The use of deuterium-labeled linifanib has been proposed as a tool to aid in the study of its metabolic pathways. medchemexpress.com

Preclinical studies have begun to elucidate the tissue distribution of this compound. In a study involving a rat glioma model, the compound's presence and effects on tumor vasculature were examined. researchgate.net Furthermore, in a study with an HT1080 fibrosarcoma model, pharmacokinetic analysis revealed a maximum plasma concentration (Cmax) of 0.4 µg/mL and an area under the curve over 24 hours (AUC24 hours) of 2.7 µg•hour/mL. selleckchem.com A study in patients with non-small cell lung cancer estimated the steady-state volume of distribution to be 61.1 L, suggesting extensive tissue distribution, which is consistent with its lipophilic nature. researchgate.net

Pharmacodynamic Markers and Their Correlation with this compound Activity in Preclinical Systems

The pharmacodynamic effects of this compound are linked to its mechanism of action as a multi-targeted receptor tyrosine kinase inhibitor.

Several pharmacodynamic biomarkers have been explored to assess the biological activity of this compound in preclinical settings. In a non-small cell lung cancer xenograft model, 18F-fluorodeoxyglucose-positron emission tomography (FDG-PET) was evaluated as a potential biomarker. nih.gov This study demonstrated that changes in tumor FDG uptake could be observed as early as one day after initiating treatment, indicating a rapid metabolic response to the compound. nih.gov Additionally, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been utilized in a rat glioma model to assess changes in tumor vasculature, serving as another potential pharmacodynamic marker. researchgate.net In a phase 1 trial in patients with acute myeloid leukemia, decreased phosphorylation of the FMS-like tyrosine kinase 3 (FLT3) and extracellular signal-regulated kinase (ERK) were observed, suggesting these could serve as on-target biomarkers of the compound's activity. nih.gov

The correlation between the exposure to this compound and its biological effects has been a key focus of preclinical investigations. Pharmacokinetic analysis from tumor growth studies has indicated that the efficacy of the compound correlates more strongly with the duration of time that the plasma concentration remains above a certain threshold (cellular KDR IC50 corrected for plasma protein binding = 0.08 µg/mL, for ≥7 hours) rather than with the total plasma area under the curve or the maximum plasma concentration. nih.gov This suggests that sustained target inhibition is crucial for its anti-tumor activity. nih.gov In various xenograft models, the compound has demonstrated dose-dependent inhibition of tumor growth. nih.gov Mechanistic studies have shown that its co-administration with chemotherapeutic agents leads to a synergistic reduction in tumor size and inhibition of tumor angiogenesis, which is associated with decreased activation of downstream signaling pathways such as AKT/mTOR. nih.govnih.gov

Preclinical Efficacy Studies and Potential Therapeutic Areas for N 4 Methoxy 3 1h Tetrazol 1 Yl Phenyl Benzamide

In Vivo Efficacy of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in Animal Models of Disease

Efficacy in Oncological Animal Models

No data tables or detailed research findings could be produced for this specific molecule.

Efficacy in Inflammatory and Autoimmune Disease Models

Currently, there is no publicly available scientific literature or data detailing the preclinical efficacy of this compound in established animal models of inflammatory or autoimmune diseases. Extensive searches of chemical and biological databases have not yielded any studies that have investigated the anti-inflammatory or immunomodulatory properties of this specific compound. Therefore, its potential to treat conditions such as rheumatoid arthritis, inflammatory bowel disease, or multiple sclerosis remains unevaluated and unknown.

Efficacy in Metabolic Disease Models (e.g., Diabetes)

There is a lack of available research on the efficacy of this compound in preclinical models of metabolic diseases, including diabetes. No studies have been published that assess its potential effects on glucose metabolism, insulin (B600854) sensitivity, or other relevant parameters in animal models of type 1 or type 2 diabetes. As a result, its therapeutic potential in the context of metabolic disorders has not been determined.

Efficacy in Antiviral Animal Models

Information regarding the in vivo antiviral activity of this compound is not available in the public domain. There are no published studies that have evaluated the efficacy of this compound in animal models of viral infections. Consequently, its potential as an antiviral agent against any specific virus has not been investigated or established.

Elucidation of Potential Therapeutic Applications Based on Preclinical Data

Due to the absence of any preclinical efficacy data for this compound across inflammatory, autoimmune, metabolic, or antiviral disease models, it is not possible to elucidate any potential therapeutic applications for this compound. The scientific community has not yet published research that would support its development for any specific clinical indication. Further foundational research, including in vitro and in vivo studies, would be required to identify any potential biological activity and subsequently explore possible therapeutic uses.

Advanced Methodologies and Future Directions in N 4 Methoxy 3 1h Tetrazol 1 Yl Phenyl Benzamide Research

Application of Omics Technologies to N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide Research

Omics technologies offer a powerful, high-throughput approach to comprehensively analyze the interactions of a compound with biological systems. For a novel compound like this compound, these methodologies would be invaluable in identifying its mechanism of action, potential therapeutic targets, and metabolic fate.

Transcriptomic and Proteomic Profiling of this compound Effects

Transcriptomics and proteomics involve the large-scale study of gene expression (RNA) and proteins, respectively. By exposing relevant cell lines or animal models to this compound and analyzing the subsequent changes in the transcriptome and proteome, researchers could gain deep insights into its cellular effects.

A hypothetical study might involve treating a cancer cell line with the compound and performing RNA-sequencing and mass spectrometry-based proteomic analysis. The resulting data could reveal which cellular pathways are perturbed by the compound. For instance, an upregulation of genes and proteins involved in apoptosis (programmed cell death) would suggest a potential anticancer activity.

Hypothetical Transcriptomic Data for this compound Treatment in a Cancer Cell Line

GeneFold ChangeP-valueAssociated Pathway
CASP3+2.50.001Apoptosis
BCL2-1.80.005Apoptosis Regulation
CDKN1A+3.1<0.001Cell Cycle Arrest
VEGFA-2.20.002Angiogenesis

Hypothetical Proteomic Data for this compound Treatment in a Cancer Cell Line

ProteinFold ChangeP-valueFunction
Caspase-3+2.10.003Executioner of apoptosis
Bcl-2-1.50.008Inhibitor of apoptosis
p21+2.8<0.001Cell cycle inhibitor
HIF-1alpha-1.90.004Transcription factor for angiogenesis

Metabolomic Analysis of this compound Metabolism

Metabolomics is the comprehensive study of small molecules (metabolites) within cells, tissues, or organisms. Applying this technology to this compound would be crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. By analyzing samples (e.g., plasma, urine, liver microsomes) after exposure to the compound, researchers could identify its metabolic products. This information is vital for assessing the compound's stability, potential for drug-drug interactions, and the formation of any active or toxic metabolites.

A typical metabolomics study would use techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify metabolites. The identification of metabolites with altered structures (e.g., hydroxylation, glucuronidation) would map out the metabolic pathways of the parent compound.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. For a compound like this compound, these computational tools could be used in several ways:

Target Prediction: AI algorithms could analyze the chemical structure of this compound and predict its likely biological targets by comparing it to large databases of known drug-target interactions.

Lead Optimization: If initial studies reveal a biological activity, ML models could suggest structural modifications to improve potency, selectivity, or pharmacokinetic properties.

Biomarker Discovery: By analyzing the large datasets generated from omics studies, AI can identify potential biomarkers that could predict a patient's response to the compound in future clinical trials.

Research Gaps and Unexplored Potentials of this compound

Given the lack of specific research, the entire biological and pharmacological profile of this compound represents a significant research gap. Key unanswered questions include:

What are the primary molecular targets of this compound?

What is its spectrum of biological activity (e.g., anticancer, anti-inflammatory, antimicrobial)?

What are its pharmacokinetic and pharmacodynamic properties?

How does its unique combination of a methoxy (B1213986) group, a tetrazole ring, and a benzamide (B126) scaffold contribute to its activity?

The unexplored potential of this compound is vast. The tetrazole moiety is often used as a bioisostere for a carboxylic acid group, which can improve metabolic stability and cell permeability. The benzamide core is a common feature in many approved drugs. Therefore, this compound could possess interesting pharmacological properties worthy of investigation.

Strategic Development Pathways for this compound as a Research Tool or Preclinical Candidate

A strategic pathway to develop this compound would begin with broad-spectrum screening to identify its primary biological effects. Once a promising activity is identified, the following steps would be critical:

Target Identification and Validation: Utilizing proteomic and computational approaches to pinpoint and validate the molecular target(s).

Mechanism of Action Studies: Employing transcriptomics and other cell-based assays to elucidate how the compound exerts its effects.

In Vivo Efficacy Studies: Testing the compound in relevant animal models of the disease for which it shows promise.

Metabolic and Pharmacokinetic Profiling: Conducting thorough metabolomic and pharmacokinetic studies to understand its ADME properties.

Q & A

Basic: What synthetic routes are employed for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions: Amide bond formation between activated carboxylic acid derivatives (e.g., benzoyl chloride) and the amine-containing aromatic precursor.
  • Tetrazole Introduction: The tetrazole moiety is introduced via cycloaddition reactions using sodium azide and nitriles under acidic conditions .
  • Purification: Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization (using ethanol or methanol) are critical for achieving >95% purity .
  • Yield Optimization: Reaction parameters such as temperature (reflux at 80–100°C) and catalysts (e.g., triethylamine for amidation) are systematically adjusted .

Basic: Which spectroscopic and crystallographic methods validate the compound's structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while tetrazole protons appear as singlets near δ 9.2 ppm .
  • Infrared Spectroscopy (IR): Stretching vibrations for amide C=O (~1650 cm⁻¹) and tetrazole N-H (~3400 cm⁻¹) are diagnostic .
  • X-ray Crystallography: SHELX software refines crystal structures to determine bond angles and packing interactions, revealing planar aromatic systems and hydrogen-bonding networks involving the tetrazole .

Basic: How does the tetrazole group enhance biological activity compared to carboxylic acid bioisosteres?

Methodological Answer:
The tetrazole ring:

  • Mimics Carboxylic Acids: Its pKa (~4.9) allows ionization at physiological pH, enhancing solubility and target binding .
  • Hydrogen Bonding: Acts as a hydrogen bond acceptor/donor with enzyme active sites (e.g., bacterial DNA gyrase), improving inhibitory potency .
  • Metabolic Stability: Unlike carboxylic acids, tetrazoles resist esterase-mediated degradation, prolonging half-life in vivo .

Advanced: How can computational modeling predict interactions with biological targets like enzymes?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina docks the compound into target pockets (e.g., cyclooxygenase-2), scoring binding affinities based on van der Waals and electrostatic interactions .
  • Molecular Dynamics (MD): Simulations (100 ns trajectories in GROMACS) assess stability of ligand-target complexes, identifying key residues (e.g., Arg120 in COX-2) for mutagenesis studies .
  • Quantitative Structure-Activity Relationship (QSAR): Models using descriptors like logP and polar surface area predict anti-inflammatory activity (R² > 0.85 in training sets) .

Advanced: How to resolve contradictions in reported antimicrobial IC₅₀ values across studies?

Methodological Answer:

  • Standardized Assays: Re-evaluate activity using CLSI guidelines (e.g., broth microdilution) with consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and controls (ciprofloxacin as reference) .
  • Structural Analog Comparison: Test derivatives (e.g., chloro- or fluoro-substituted variants) to isolate substituent effects on MIC values .
  • Synergistic Studies: Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

Advanced: What strategies optimize the compound's pharmacokinetic profile for CNS penetration?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce trifluoromethyl groups to increase logP (target: 2–3) while maintaining polar surface area <90 Ų for blood-brain barrier permeability .
  • Metabolite Identification: LC-MS/MS tracks hepatic metabolites (e.g., cytochrome P450 oxidation products) to guide structural modifications reducing first-pass metabolism .
  • Prodrug Design: Mask the amide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

Advanced: How to analyze stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 40°C/75% RH (humidity) for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Kinetic Modeling: Calculate degradation rate constants (k) using first-order kinetics. For example, hydrolysis at pH 7.4 shows t₁/₂ > 48 hours, indicating shelf-life suitability .
  • Photostability Testing: Expose to UV light (ICH Q1B guidelines) and quantify isomerization by circular dichroism .

Advanced: How do crystallographic data from SHELX refine synthetic route design?

Methodological Answer:

  • Torsion Angle Analysis: SHELXL-refined structures reveal steric hindrance (e.g., dihedral angles >30° between benzamide and tetrazole), guiding substituent placement to avoid clashes .
  • Hydrogen Bond Networks: Crystal packing data identify synthons (e.g., N-H···O=C interactions), informing solvent selection (e.g., DMF vs. THF) for co-crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.